molecular formula C13H14ClN3O B7538930 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide

1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide

Cat. No. B7538930
M. Wt: 263.72 g/mol
InChI Key: AHLARDKLTNTHJX-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide, also known as CPTP, is a chemical compound that has been studied for its potential use in scientific research. CPTP is a pyrazole derivative that has shown promising results in various studies, making it a valuable tool for researchers in the field of biochemistry.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide involves the inhibition of a protein called HSP90, which is involved in the regulation of various cellular processes. By inhibiting HSP90, 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has also been shown to have anti-inflammatory effects, making it a valuable tool for researchers in the field of immunology. Additionally, 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide in lab experiments is its specificity for HSP90, making it a valuable tool for researchers studying the role of HSP90 in various cellular processes. However, one limitation of using 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide. One potential direction is the development of more specific and less toxic derivatives of 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide, which could be used in a wider range of experiments. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide involves the reaction of 3-chlorobenzoyl chloride with N,N,5-trimethylpyrazole-4-carboxamide in the presence of a base such as triethylamine. This reaction results in the formation of 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide, which can be purified through various methods such as recrystallization or column chromatography.

Scientific Research Applications

1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has shown promise as a potential anticancer agent. Studies have shown that 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide can induce apoptosis, or programmed cell death, in cancer cells, making it a valuable tool for cancer researchers.

properties

IUPAC Name

1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-9-12(13(18)16(2)3)8-15-17(9)11-6-4-5-10(14)7-11/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLARDKLTNTHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide

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